Gadolinium sulfate

Vue d'ensemble

Description

Gadolinium sulfate is a chemical compound composed of gadolinium, a rare earth element, and sulfate ions. It is typically found in its hydrated form, this compound octahydrate (Gd₂(SO₄)₃·8H₂O). Gadolinium is a member of the lanthanide series and is known for its unique magnetic and optical properties. This compound is utilized in various scientific and industrial applications due to its ability to interact with magnetic fields and its role as a neutron capture agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gadolinium sulfate can be synthesized through the reaction of gadolinium oxide (Gd₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving gadolinium oxide in concentrated sulfuric acid, followed by crystallization to obtain this compound octahydrate. The reaction can be represented as: [ \text{Gd}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Gd}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving gadolinium-containing minerals, such as monazite or bastnäsite, in sulfuric acid. The resulting solution is then subjected to various purification processes, including solvent extraction and ion exchange, to isolate this compound. The purified solution is then evaporated to crystallize this compound octahydrate.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents. gadolinium itself is relatively stable in its +3 oxidation state.

Substitution Reactions: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions, such as chloride or nitrate, under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Hydrochloric acid (HCl), nitric acid (HNO₃)

Major Products:

Oxidation: Gadolinium oxide (Gd₂O₃)

Reduction: Gadolinium metal (Gd)

Substitution: Gadolinium chloride (GdCl₃), gadolinium nitrate (Gd(NO₃)₃)

Applications De Recherche Scientifique

Gadolinium sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.

Biology: Employed in biological assays and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.

Medicine: Utilized in MRI contrast agents to enhance the visibility of internal structures in medical imaging.

Industry: Applied in the production of phosphors for color television tubes and fluorescent lamps, as well as in the manufacturing of electronic devices.

Mécanisme D'action

The mechanism of action of gadolinium sulfate primarily involves its interaction with magnetic fields and its ability to capture neutrons. In MRI, gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, resulting in enhanced contrast in the images. Gadolinium’s high neutron capture cross-section makes it valuable in neutron capture therapy and other applications requiring neutron detection.

Comparaison Avec Des Composés Similaires

Gadolinium sulfate can be compared with other gadolinium-based compounds, such as gadolinium chloride, gadolinium nitrate, and gadolinium oxide. While all these compounds contain gadolinium, their properties and applications differ:

Gadolinium Chloride (GdCl₃): Used in the preparation of gadolinium-based catalysts and as a precursor for other gadolinium compounds.

Gadolinium Nitrate (Gd(NO₃)₃): Employed in the synthesis of gadolinium-based materials and as a reagent in analytical chemistry.

Gadolinium Oxide (Gd₂O₃): Utilized in the production of phosphors, ceramics, and as a neutron absorber in nuclear reactors.

This compound is unique due to its sulfate anion, which imparts specific solubility and reactivity characteristics, making it suitable for applications in aqueous environments and in the synthesis of other gadolinium-based materials.

Activité Biologique

Gadolinium sulfate (Gd2(SO4)3) is a compound widely utilized in medical imaging, particularly as a contrast agent in magnetic resonance imaging (MRI). Its biological activity has garnered attention due to its implications for human health, especially concerning its accumulation in tissues and potential toxicity. This article explores the biological activity of this compound, including its effects on cells, potential therapeutic applications, and case studies that highlight its significance in clinical settings.

Gadolinium is a paramagnetic rare earth element that enhances the contrast of MRI images by altering the relaxation times of nearby hydrogen nuclei in tissues. The mechanism involves the interaction of gadolinium ions with water protons, leading to improved signal intensity in MRI scans. However, the biological implications of gadolinium accumulation in tissues have raised concerns regarding its safety profile.

Cytotoxicity and Biocompatibility

Research indicates that gadolinium compounds can exhibit cytotoxic effects depending on their formulation and concentration. For instance, studies have shown that gadolinium-based nanoparticles (Gd-NPs) demonstrate favorable biocompatibility when encapsulated properly. In a study involving umbilical cord mesenchymal stem cells (UMSCs), Gd-NPs showed enhanced cell viability compared to free gadodiamide, indicating that the nanoparticle formulation can mitigate cytotoxic effects while facilitating cellular uptake .

Table 1: Comparison of Gadolinium Formulations on Cell Viability

| Gadolinium Formulation | Cell Viability (%) | Gd Concentration (mM) |

|---|---|---|

| Free Gadodiamide | 75 | 0.35 |

| Gd-FPFNP | 90 | 1.05 |

Accumulation and Retention

Gadolinium can accumulate in various organs, particularly the brain, bones, and kidneys. A systematic review revealed that increased signal intensity in MRI scans correlated positively with gadolinium exposure from multiple administrations of gadolinium-based contrast agents (GBCAs) . Notably, studies have documented prolonged retention of gadolinium in tissues even years after initial exposure, raising concerns about long-term health effects.

Gadolinium Deposition Disease

A notable case involved a Vietnam-era veteran who experienced chronic multisymptom illness following repeated exposures to gadolinium-based contrast agents. Symptoms included rash, pain, and neurological issues, which persisted long after the last exposure. Laboratory findings indicated detectable levels of gadolinium in urine and serum years post-exposure, suggesting significant retention and potential toxicity . This case underscores the need for awareness regarding the long-term implications of gadolinium exposure.

In Utero Exposure

Research on neonatal outcomes following maternal exposure to gadolinium during pregnancy has shown no significant adverse effects on infants at birth or during their neonatal period. A study involving cord blood analysis found no gross structural malformations associated with elevated cord blood gadolinium concentrations . However, ongoing monitoring is recommended to assess any delayed effects as these children grow.

Therapeutic Applications

Despite concerns over toxicity, gadolinium compounds are being explored for therapeutic applications beyond imaging. For instance, Gd-based nanoparticles have demonstrated potential anticancer activity against specific types of cancer cells. In preclinical studies, Gd2O3 nanoparticles showed compatibility with blood cells and minimal hemolytic effects while exhibiting significant anticancer properties against nasal squamous cell carcinoma .

Propriétés

IUPAC Name |

gadolinium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAFITOLRQQGTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

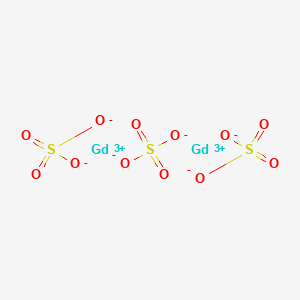

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2(SO4)3, Gd2O12S3 | |

| Record name | Gadolinium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890710 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-54-1, 155788-75-3 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digadolinium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.